molecular formula C16H18N4O4S2 B14934310 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B14934310
M. Wt: 394.5 g/mol
InChI Key: DATRJNDEWVGHMQ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based propanamide derivative featuring a 1,2-benzothiazol-2(3H)-yl core modified with a 1,1-dioxido-3-oxo group. The amide side chain is substituted with a 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl moiety, distinguishing it from structurally related analogs. The benzothiazole ring system is known for its electron-deficient aromatic character, which enhances interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H18N4O4S2/c1-10(2)9-14-18-19-16(25-14)17-13(21)7-8-20-15(22)11-5-3-4-6-12(11)26(20,23)24/h3-6,10H,7-9H2,1-2H3,(H,17,19,21)

InChI Key

DATRJNDEWVGHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and thiadiazole derivatives. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction temperature and time can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing substituent variations and their implications:

Compound Molecular Formula Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Features
Target Compound C₁₇H₂₁N₃O₄S₂ 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl ~395.5 (calculated) Branched alkyl chain enhances lipophilicity; thiadiazole improves π-stacking.
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide C₁₄H₁₂N₃O₄S₂ 4-methyl-1,3-thiazol-2-yl 338.39 Smaller substituent reduces steric hindrance; lower logP.
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide C₁₃H₁₁N₃O₄S₂ 1,3-thiazol-2-yl 337.37 Unsubstituted thiazole decreases metabolic stability.
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide C₁₉H₁₉N₃O₆S 2,4-dimethoxyphenyl 417.44 Aromatic substituent enhances solubility; methoxy groups may hinder membrane penetration.
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide C₁₆H₁₄N₂O₄S Phenyl 330.36 Simple aryl group reduces synthetic complexity but limits target specificity.

Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound’s 5-(2-methylpropyl)-1,3,4-thiadiazole group increases lipophilicity (logP ~2.8 estimated) compared to the 4-methylthiazole analog (logP ~1.9) . This property may enhance blood-brain barrier penetration but could reduce aqueous solubility. The dimethoxyphenyl derivative exhibits higher solubility due to polar methoxy groups, making it more suitable for intravenous formulations.

The branched 2-methylpropyl chain may occupy hydrophobic pockets in target proteins, as seen in similar kinase inhibitors .

Metabolic Stability :

  • Thiadiazole and thiazole derivatives generally resist oxidative metabolism better than phenyl groups, as demonstrated in microsomal stability assays for analogs .
  • The dimethoxyphenyl compound is prone to demethylation, reducing its half-life in vivo.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoic acid with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine, a method analogous to protocols in . Thiadiazole intermediates require POCl3-mediated cyclization, as described in , which may complicate scalability compared to thiazole derivatives .

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